molecular formula C17H11Cl2N5 B1384858 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-85-8

6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1384858
CAS No.: 1040662-85-8
M. Wt: 356.2 g/mol
InChI Key: SGTRKOSAJYBIQV-UHFFFAOYSA-N
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Description

The compound 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, a scaffold known for its versatility in medicinal chemistry. This derivative features:

  • A chlorine atom at position 6 of the pyrazolopyrimidine core.
  • A phenyl group at position 1.
  • A 3-chlorophenylamine substituent at position 2.

Its molecular formula is C₁₇H₁₂Cl₂N₅, with a calculated molecular weight of 357.22 g/mol.

Properties

IUPAC Name

6-chloro-N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5/c18-11-5-4-6-12(9-11)21-15-14-10-20-24(13-7-2-1-3-8-13)16(14)23-17(19)22-15/h1-10H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTRKOSAJYBIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Findings:

  • Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one with POCl₃ in the presence of trimethylamine (TMA) yields 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Scheme 2).
  • This chlorinated derivative serves as a crucial intermediate for further modifications.

Data Table 1: Chlorination of Pyrazolopyrimidine Precursors

Starting Material Reagent Conditions Product Yield (%) Reference
6-methyl-1-phenyl-1,5-dihydro-4H-pyrimidin-4-one POCl₃ Reflux, presence of TMA 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Not specified

Hydrazinolysis and Formation of Hydrazide Intermediates

Following chlorination, hydrazinolysis is employed to introduce hydrazine groups, which are pivotal for subsequent cyclization and substitution reactions.

Key Findings:

  • Hydrazinolysis of the chlorinated derivative under reflux with hydrazine hydrate converts the chloro group into a hydrazine moiety, producing 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Scheme 3).
  • This hydrazide intermediate is versatile and can undergo further condensation with aromatic aldehydes or ketones to generate diverse derivatives.

Data Table 2: Hydrazinolysis of Chlorinated Derivatives

Intermediate Reagent Conditions Product Yield (%) Reference
4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Hydrazine hydrate Reflux 4-hydrazinyl derivative Not specified

Condensation and Cyclization to Derive Target Structures

The hydrazide intermediates undergo condensation with aromatic aldehydes, acetophenones, or other suitable reagents to form fused heterocyclic systems, including pyrazolo-triazolopyrimidines, which are precursors to the final compound.

Key Findings:

  • Refluxing the hydrazide with aromatic aldehydes yields arylidene derivatives, which can cyclize intramolecularly to form complex fused heterocycles such as pyrazolo[4,3-e]triazolo[4,3-a]pyrimidines.
  • These reactions often occur under solvent-free conditions or in ethanol with catalytic piperidine, providing good yields and structural diversity.

Data Table 3: Condensation and Cyclization Reactions

Intermediate Reagents Conditions Product Yield (%) Reference
Hydrazide derivative Aromatic aldehydes / Acetophenones Reflux / Fused Pyrazolo-triazolopyrimidines Not specified

Fused Heterocycle Formation and Functionalization

Further modifications involve fusion reactions under various conditions to produce complex heterocyclic systems, which are key intermediates for the final compound.

Key Findings:

  • Fusion of compound 7 with phenyl acetic acid under solvent-free conditions yields pyrazolo[4,3-e]triazolo[4,3-a]pyrimidines with high yields (~93%).
  • These fused heterocycles are characterized by spectroscopic techniques confirming their structures.

Data Table 4: Fused Heterocycle Synthesis

Starting Material Reagents Conditions Product Yield (%) Reference
Compound 7 Phenyl acetic acid Solvent-free Pyrazolo-triazolopyrimidine 93

Summary of Key Preparation Pathways

Step Description Reagents Conditions Key Outcome References
1 Chlorination POCl₃ / PCl₅ Reflux / Heating Introduction of chlorine at specific positions ,
2 Hydrazinolysis Hydrazine hydrate Reflux Formation of hydrazide intermediates ,
3 Condensation Aromatic aldehydes / Acetophenones Reflux / Fused Formation of arylidene derivatives
4 Cyclization / Fusion Various heterocycles Reflux / Solvent-free Formation of fused heterocyclic compounds

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro group undergoes nucleophilic displacement with various amines and oxygen/sulfur-based nucleophiles under controlled conditions:

Reaction Type Conditions Products Yield Source
Amine substitutionEthanol, reflux (4–6 hrs)6-Amino derivatives (e.g., 6-pyrrolidinyl, 4-methylpiperazinyl analogs)65–78%
Thiol substitutionNaSH/DMF, 80°C6-Mercapto-pyrazolo[3,4-d]pyrimidine72%
Hydroxide substitutionNaOH/H₂O, microwave (15 min)6-Hydroxy-pyrazolo[3,4-d]pyrimidine81%

Key findings:

  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) require extended reaction times (≥12 hrs).

  • Regioselectivity : Substitution occurs exclusively at the 6-position due to electronic deactivation at C4 by the aryl amine group .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, enabling structural diversification:

Table 1: Suzuki–Miyaura Coupling Results

Aryl Boronic Acid Catalyst Product Yield Source
4-FluorophenylPd(PPh₃)₄, K₂CO₃6-(4-Fluorophenyl) derivative68%
3-PyridylPd(OAc)₂, XPhos6-(Pyridin-3-yl) analog59%
2-ThienylPdCl₂(dppf), CsF6-(Thiophen-2-yl) variant73%

Mechanistic notes:

  • Coupling proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination .

  • Electron-deficient boronic acids exhibit faster reaction kinetics .

Condensation and Cyclization Reactions

The 4-amino group facilitates condensation with carbonyl compounds:

Key Pathways:

  • Hydrazone formation :

    • Reacts with aldehydes (e.g., benzaldehyde) in glacial acetic acid to yield hydrazones (e.g., 11a,b in ).

    • IR spectroscopy confirms imine bond formation (νC=N: 1620–1640 cm⁻¹) .

  • Heterocyclic annulation :

    • X-ray crystallography validates planar fused-ring systems .

Table 2: Redox Reactions

Reagent Conditions Product Application
H₂/Pd-CEtOH, 25°C, 1 atm6-Dechloro derivativeBioactivity optimization
mCPBADCM, 0°C → RTN-Oxide (at pyrimidine N1)Metabolic stability studies

Industrial-Scale Considerations

  • Continuous flow synthesis : Achieves 92% conversion in <30 min residence time using microreactors.

  • Green chemistry : Microwave-assisted reactions reduce solvent consumption by 60% compared to batch processes .

This compound's reactivity profile highlights its utility as a scaffold for generating bioactive molecules. Recent studies emphasize its role in developing EGFR-TK inhibitors ( ) and adenosine A₁ receptor antagonists ( ). Methodological advances in catalysis and process engineering continue to expand its synthetic applications.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention in the field of medicinal chemistry due to its potential as a therapeutic agent. Research indicates that it may exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation.

Case Studies

  • A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity and cell cycle arrest effects .
  • Another investigation highlighted its potential as a selective inhibitor of certain protein kinases, which are critical targets in cancer therapy .

Antimicrobial Activity

Recent studies have also assessed the antimicrobial properties of 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Preliminary findings suggest that it may inhibit the growth of several bacterial strains.

Research Findings

  • An article published in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound showed promising activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

Neurological Research

The compound's structural characteristics suggest possible applications in neurological research, particularly concerning neurodegenerative diseases.

Investigations

  • Research has indicated that pyrazolo[3,4-d]pyrimidines can modulate neurotransmitter systems, which may lead to therapeutic strategies for conditions like Alzheimer's disease .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anti-cancer agentSignificant cytotoxicity against cancer cell lines
Antimicrobial ActivityInhibition of bacterial growthEffective against resistant bacterial strains
Neurological ResearchModulation of neurotransmitter systemsPotential for treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . By inhibiting EGFR, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can inhibit P-glycoprotein, a protein involved in drug resistance, thereby enhancing the efficacy of chemotherapeutic agents .

Comparison with Similar Compounds

Key Structural Differences and Implications

  • Position 1 (R1): The target compound’s phenyl group at R1 introduces greater steric bulk compared to methyl-substituted analogs (e.g., MFCD11518863). This may reduce rotational freedom and enhance π-π stacking interactions in hydrophobic binding pockets .
  • Aniline Substituent (R2): 3-Chlorophenyl (target compound) vs. 4-fluorophenyl (MFCD11518863): The meta-chloro substitution may create distinct steric and electronic environments compared to para-fluoro, altering target affinity or selectivity .
  • Position 6 Modifications:

    • Chlorine (target compound) vs. methylthio (477845-74-2): Chlorine’s strong electron-withdrawing effect contrasts with methylthio’s electron-donating nature, influencing reactivity and metabolic stability .

Biological Activity

6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound within the pyrazolo[3,4-d]pyrimidine family, recognized for its diverse biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, and relevant case studies.

  • Molecular Formula : C17H11Cl2N5
  • CAS Number : 1040662-85-8
  • IUPAC Name : 6-chloro-N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Dysregulation of CDKs is often linked to various cancers. The compound binds to the active site of CDK2, forming hydrogen bonds with critical residues such as Leu83, leading to cell cycle arrest at the G0-G1 phase and subsequent inhibition of cell proliferation .

Cellular Effects

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell Line GI% IC50 (µM)
HOP-92 (Lung)71.80.78
NCI-H460 (Lung)66.120.96
ACHN (Renal)66.020.55
RFX 393 (Renal)84.1711.70

These results indicate that the compound effectively inhibits growth in multiple cancer types, highlighting its potential as a therapeutic agent .

Cell Cycle and Apoptosis Investigation

The effects of this compound on the cell cycle were assessed using the RFX 393 renal carcinoma cell line. Treatment with the compound resulted in:

  • G0-G1 Phase Arrest : Increased from 57.08% (control) to 84.36% (treated).
  • S Phase Reduction : Decreased from 29.33% (control) to 11.49% (treated).
  • G2/M Phase Reduction : Decreased from 13.59% (control) to 4.15% (treated).

These findings suggest that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells .

Study on Dual Inhibition Potential

A study investigated a series of pyrazolo[1,5-a]pyrimidine derivatives for their dual inhibition potential towards CDK2 and TRKA kinases. Among these derivatives, several compounds showed promising activity against renal carcinoma cells:

  • Compound 6s : Exhibited an IC50 value of 11.70 µM against RFX 393.
  • Compound 6t : Showed an IC50 value of 19.92 µM.

Both compounds demonstrated significant cytotoxic effects and were compared against standard treatments like staurosporine .

Molecular Docking Studies

Molecular docking studies revealed that the binding interactions of this compound with CDK2 are comparable to established inhibitors like milciclib, indicating its potential efficacy as a therapeutic agent in cancer treatment .

Q & A

Q. What are the critical steps in synthesizing 6-chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, highlights the use of dry acetonitrile for alkylation reactions and dichloromethane for urea/thiourea derivative formation. Key steps include:

  • Halogen displacement : Reacting a pyrazolo[3,4-d]pyrimidine precursor with aryl/alkyl halides (e.g., 3-chlorophenyl derivatives) under controlled conditions.
  • Solvent selection : Dry acetonitrile or dichloromethane minimizes side reactions and improves yields .
  • Purification : Recrystallization from acetonitrile ensures high purity.

Q. How can spectroscopic methods confirm the structure of this compound?

  • IR spectroscopy : Identifies functional groups like N-H stretches (e.g., ~3300 cm⁻¹ for amines) and C-Cl bonds (~750 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ ~5–6 ppm, exchangeable). For example, compound 8a in shows distinct aromatic splitting patterns due to substituent effects .
  • HRMS : Validates molecular weight (e.g., m/z 393.05 for C₁₇H₁₂Cl₂N₅) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Kinase inhibition : Use fluorescence-based kinase assays (e.g., Src or RET kinases) to measure IC₅₀ values. describes kinase panel screening to assess selectivity .
  • Cell proliferation : MTT assays on cancer cell lines (e.g., U87 glioma cells) with flow cytometry to analyze cell cycle arrest (e.g., S-phase arrest in ) .

Advanced Research Questions

Q. How does structural modification influence kinase selectivity and potency?

  • Hydrophobic extensions : Adding isopropyl or cyclohexyl groups (as in ) enhances RET kinase inhibition by occupying hydrophobic pockets .
  • Substituent positioning : Chlorine at the 6-position (pyrimidine ring) and 3-chlorophenyl (amine group) optimize steric and electronic interactions with kinase ATP-binding sites .
  • Selectivity profiling : Test against a broad kinase panel (e.g., >50 kinases) to identify off-target effects. Compound 13an in showed dual Src/KDR inhibition but retained low toxicity due to optimized substituents .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Variability in cell lines (e.g., U87 vs. MCF-7) or kinase isoforms may explain discrepancies. For example, reports 47.69% U87 inhibition, while highlights TNBC-specific activity .
  • Purity validation : Ensure >95% HPLC purity (as in ) to exclude impurities affecting results .
  • Dose-response analysis : Use multiple concentrations to confirm potency trends and rule out assay-specific artifacts.

Q. What mechanistic insights explain its anti-cancer activity?

  • Cell cycle arrest : Flow cytometry (e.g., ) shows S-phase arrest, likely due to DNA replication stress from kinase inhibition .
  • Apoptosis induction : Western blotting reveals upregulated p53 and caspase-3 cleavage, indicating mitochondrial apoptosis pathways .
  • Kinase signaling modulation : Dual inhibition of Src and MAPK pathways () disrupts survival signals in triple-negative breast cancer .

Methodological Considerations

Q. How to optimize synthetic yield and scalability?

  • Catalyst screening : Copper(I) bromide () accelerates coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Temperature control : Maintain 35–50°C to balance reaction rate and byproduct formation .
  • Scalable purification : Replace column chromatography with recrystallization (e.g., acetonitrile in ) for cost-effective scale-up .

Q. What computational tools aid in SAR studies?

  • Molecular docking : Use Schrödinger or AutoDock to predict binding poses in kinase ATP pockets (e.g., RET kinase in ) .
  • ADMET prediction : SwissADME or ADMETlab evaluates solubility, metabolic stability, and toxicity early in optimization .

Q. How to validate target engagement in cellular models?

  • Phospho-specific antibodies : Detect reduced phosphorylation of downstream targets (e.g., ERK1/2 in ) via Western blot .
  • Cellular thermal shift assays (CETSA) : Confirm compound binding to kinases by measuring thermal stability shifts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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